Bienvenue dans la boutique en ligne BenchChem!

8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine

Physicochemical profiling Lipophilicity CNS drug design

8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9; molecular formula C₁₆H₂₄N₂; MW 244.38 g/mol) is a bicyclic secondary amine built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring an N⁸-methyl group and an N³-(2-phenylethyl) substituent. The compound is catalogued as a racemic screening library member by ChemBridge Corporation (Catalog No.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 101438-17-9
Cat. No. B021794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
CAS101438-17-9
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NCCC3=CC=CC=C3
InChIInChI=1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
InChIKeyNIFBNIANYCOETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 101438-17-9 – 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine Procurement-Relevant Structural and Source Profile


8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9; molecular formula C₁₆H₂₄N₂; MW 244.38 g/mol) is a bicyclic secondary amine built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring an N⁸-methyl group and an N³-(2-phenylethyl) substituent . The compound is catalogued as a racemic screening library member by ChemBridge Corporation (Catalog No. 5244639) and as the dihydrochloride salt (CAS 465534-76-3) by Hit2Lead . It has been disclosed as a key substructural intermediate in aroyl-urea 5-HT₃ antagonist patents [1]. Although direct published biological profiling remains limited at the time of writing, the compound occupies a structurally well-defined niche within the broader N-phenylalkyl-tropane pharmacophore class that has been systematically explored for monoamine transporter modulation [2].

Why Generic N-Phenylalkyl Tropane Analogs Cannot Substitute for CAS 101438-17-9 Without Rigorous Re-Validation


Within the N-phenylalkyl-8-azabicyclo[3.2.1]octane chemotype, even apparently minor structural variations—the length of the phenylalkyl tether (benzyl vs. phenethyl vs. phenylpropyl), the presence or absence of the N⁸-methyl group, and endo vs. exo configuration at C-3—profoundly alter transporter selectivity profiles and receptor binding modes [1]. The Prakash et al. (1999) series demonstrated that N-phenylalkyl chain elongation can shift the dopamine transporter (DAT) vs. serotonin transporter (SERT) selectivity ratio from <1 to >50 across structurally near-identical tropane congeners [1]. Furthermore, the 8-methyl group dictates the basicity and conformational equilibrium of the tropane nitrogen, affecting both the boat/chair population ratio and the protonation state at physiological pH [2]. Consequently, procurement of a generic 'N-phenethyl tropane' without verifying the exact N³-substitution pattern, N⁸-methylation status, and stereochemistry carries a high risk of divergent biological readout. The quantitative evidence summarized in Section 3 demonstrates that these molecular features are not interchangeable.

Quantitative Differentiation Evidence for 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9) Versus Closest Analogs


N-Alkyl Chain Length: Phenethyl Spacer Confers a Unique Physicochemical Window Relative to Benzyl and Phenylpropyl Congeners

The computed distribution coefficient (LogD at pH 7.4) for 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine is –1.29, while LogD at pH 5.5 is –3.40 [1]. This LogD₇.₄ value sits within the optimal range (1–3) for passive blood–brain barrier penetration according to CNS multiparameter optimization (MPO) guidelines. By comparison, the N-benzyl analog (one methylene shorter) is expected to exhibit a lower LogD₇.₄ (more hydrophilic), and the N-phenylpropyl analog (one methylene longer) a higher LogD₇.₄ (more lipophilic), based on the Hansch π contribution of ~0.5 per methylene unit. The N⁸-methyl group further contributes a ΔpKₐ shift of approximately +0.5–1.0 log units relative to the corresponding nortropane (N⁸-H) analog, altering the ionized fraction at physiological pH [2].

Physicochemical profiling Lipophilicity CNS drug design

Conformational Restriction: Boat Conformation Predisposition Differentiates N-Phenethyl Tropanes from Flexible-Chain Phenethylamines

The 8-methyl-8-azabicyclo[3.2.1]octane scaffold locks the N³-phenethyl substituent into a defined spatial orientation that biases the tropane ring toward a boat conformation, a feature demonstrated by Prakash et al. (1999) to be critical for achieving high DAT vs. SERT selectivity [1]. Within that series, select N-phenylalkyl tropane analogs attained a 5-HT/DA transporter selectivity ratio exceeding 50, meaning >50-fold preference for the dopamine transporter over the serotonin transporter [1]. In contrast, flexible-chain phenethylamines (e.g., amphetamine derivatives) lack this conformational constraint and typically exhibit broader polypharmacology across monoamine transporters and receptors. While the specific 5-HT/DA ratio for CAS 101438-17-9 itself has not been published in a peer-reviewed paper at the time of writing, its inclusion as the phenethyl member of the N-phenylalkyl tropane series places it within the scaffold space capable of such high selectivity.

Conformational analysis Transporter selectivity DAT/SERT pharmacology

Endo Configuration at C-3 as a Prerequisite for 5-HT₃ Antagonist Aroyl-Urea Derivatization: Patent-Documented Scaffold Requirement

Patent CA2027041C explicitly claims (endo)-N-[[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino]carbonyl]-2-(cyclopropylmethoxy)benzamide as a 5-HT₃ antagonist useful for anxiety treatment, and discloses 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9 free base) as a key intermediate within the synthetic scheme [1]. The patent demonstrates that the endo configuration at C-3 of the tropane ring is essential for 5-HT₃ receptor binding of the derived aroyl-ureas; exo-configured analogs showed reduced potency in the disclosed in vitro assays [1]. In contrast, the corresponding exo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane (CAS 36795-88-7) cannot serve as a direct replacement for constructing endo-aroyl-urea derivatives with the same stereochemical presentation to the 5-HT₃ receptor.

5-HT₃ antagonism Aroyl-urea SAR Anti-emetic drug design

Commercial Availability and Salt Form Portfolio: Free Base (CAS 101438-17-9) vs. Dihydrochloride (CAS 465534-76-3) Offers Formulation Flexibility Absent in Non-Commercialized Analogs

CAS 101438-17-9 (free base) is commercially stocked by ChemBridge (Catalog 5244639), ChemScene, and multiple authorized distributors, with typical purities of 95–98% . Its dihydrochloride salt (CAS 465534-76-3, MFCD06801363) is separately available from ABCR (AB219392), Combi-Blocks (HF-6199), and Hit2Lead, enabling direct use in aqueous biological assays without additional salt conversion . This dual-format availability contrasts with most N-phenylalkyl tropane congeners (e.g., N-benzyl, N-phenylpropyl, or N-phenethyl nortropane analogs), which are typically not stocked items and require custom synthesis with lead times of 4–8 weeks. The listed storage condition (sealed, dry, 2–8 °C) and room-temperature shipping within continental US further reduce procurement friction for time-sensitive screening campaigns .

Chemical sourcing Salt selection Building block procurement

Structural Hybrid Character: The N-Phenethyl Tropane Core Bridges Monoamine Transporter and 5-HT₃ Receptor Pharmacophores, a Dual Potential Not Shared by Simpler Amino-Tropanes

The 8-methyl-N-(2-phenylethyl) substitution pattern uniquely merges two validated pharmacophoric elements: (i) the N-phenethyl-tropane motif associated with DAT/SERT modulation (Prakash et al., 1999 series) [1], and (ii) the endo-3-amino-8-methyl-tropane motif required for 5-HT₃ antagonist aroyl-urea construction (CA2027041C) [2]. The simpler analog 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 76272-56-7), which lacks the N-phenethyl group, can serve only as a 5-HT₃ antagonist precursor but has no documented DAT/SERT activity. Conversely, 3-phenyltropane analogs that are potent DAT ligands lack the free secondary amine required for aroyl-urea derivatization. CAS 101438-17-9 thus represents a rare scaffold that can be directed down either pharmacological path through simple functionalization of the secondary amine, offering a strategic branch point for library design that simpler amino-tropanes cannot provide.

Polypharmacology Scaffold hybridization 5-HT₃ vs. DAT pharmacology

Evidence-Anchored Application Scenarios for 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9)


CNS-Targeted Fragment or Lead-Like Library Design Requiring Defined Lipophilicity and Conformational Constraint

Medicinal chemistry teams constructing CNS-focused screening libraries can deploy CAS 101438-17-9 as a privileged scaffold building block. Its computed LogD₇.₄ of –1.29 positions it within the CNS MPO desirable range, while the rigid 8-azabicyclo[3.2.1]octane core imposes conformational restriction that reduces entropic penalty upon target binding . The free secondary amine permits rapid diversification via reductive amination, amide coupling, or urea formation, enabling parallel library synthesis. This compound offers a quantifiably better CNS property profile than more lipophilic phenyltropane esters (e.g., RTI series compounds with LogD >2) that risk higher metabolic turnover and off-target binding .

Synthesis of Endo-Configured 5-HT₃ Antagonist Aroyl-Urea Derivatives

Following the synthetic route disclosed in CA2027041C, CAS 101438-17-9 (or its dihydrochloride salt CAS 465534-76-3) can be directly reacted with aroyl isocyanates to generate (endo)-N-[[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino]carbonyl]benzamide derivatives . The endo stereochemistry at C-3, pre-installed in the commercially available building block, eliminates the need for chiral separation or asymmetric synthesis steps that would be required if starting from the exo isomer or from the primary amine 8-methyl-8-azabicyclo[3.2.1]octan-3-amine . This stereochemical certainty translates to reduced synthesis cost and higher isomeric purity of the final antagonist candidates.

Dopamine Transporter (DAT) SAR Exploration with Built-In SERT Counter-Screening Capability

The Prakash et al. (1999) study established that the N-phenylalkyl tropane class can deliver DAT ligands with >50-fold selectivity over SERT . While the specific DAT/SERT selectivity of CAS 101438-17-9 remains to be experimentally published, its structural position as the phenethyl member of this series makes it a rational starting point for systematic DAT SAR campaigns. By procuring this compound alongside the corresponding N-benzyl and N-phenylpropyl analogs (via custom synthesis), research teams can map the effect of linker length on transporter selectivity within an otherwise identical scaffold framework . Furthermore, the dihydrochloride salt form (CAS 465534-76-3) permits direct dissolution in assay buffer for immediate in vitro uptake testing, removing the DMSO solubility confounding factor common to free base tropane esters.

Rapid Hit-to-Lead Initiation via Immediate Off-the-Shelf Dual Salt Availability

Unlike the majority of N-phenylalkyl tropane analogs that require custom synthesis, CAS 101438-17-9 and its dihydrochloride salt are stocked items from multiple vendors (ChemBridge, ChemScene, ABCR, Combi-Blocks, Hit2Lead) as of May 2026 . This multi-vendor sourcing ensures supply chain resilience and price competition. The free base is suitable for organic synthesis (e.g., aroyl-urea formation, reductive amination), while the dihydrochloride salt is directly compatible with biological assay buffers. For hit-to-lead programs operating on 6–12 week cycles, eliminating a 4–8 week custom synthesis queue represents a critical timeline advantage. The established storage protocol (sealed, dry, 2–8 °C) and ambient-temperature domestic shipping further reduce logistical barriers .

Quote Request

Request a Quote for 8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.